molecular formula C8H5ClN4O B3033737 2-(Azidomethyl)-5-chloro-1,3-benzoxazole CAS No. 1158301-21-3

2-(Azidomethyl)-5-chloro-1,3-benzoxazole

Cat. No. B3033737
CAS RN: 1158301-21-3
M. Wt: 208.6 g/mol
InChI Key: VRHDPVIGRGSRAJ-UHFFFAOYSA-N
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Description

“2-(Azidomethyl)-5-chloro-1,3-benzoxazole” is a compound that contains an azide group (-N3), a chloro group (-Cl), and a benzoxazole ring. The azide group is a functional group known in chemistry for its reactivity, which makes it useful in various chemical reactions . The benzoxazole ring is a type of heterocyclic compound, which is a ring structure containing atoms of at least two different elements. Benzoxazoles are known for their diverse biological activities .


Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. One of the most common is the Huisgen cycloaddition, also known as the “click reaction”, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole . The presence of the benzoxazole ring may also influence the reactivity of the molecule.

Scientific Research Applications

Click Chemistry and Material Science

The azide group in 2-(Azidomethyl)-5-chloro-1,3-benzoxazole can participate in click chemistry reactions. Click chemistry is known for its efficiency and specificity in forming new bonds. Researchers have explored its use in functionalizing materials, such as polymers, nanoparticles, and surfaces. By incorporating this compound into click reactions, scientists can create novel materials with tailored properties .

Heterocycle Synthesis

Organic azides play a crucial role in synthesizing heterocycles. In the case of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole, it can be used to prepare various heterocyclic systems. Examples include pyrroles (five-membered rings with one heteroatom) and more complex structures like pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines. These heterocycles find applications in drug discovery, materials science, and bioactive compounds .

Nitrene Transfer Reactions

Researchers have explored the use of ortho-hydroxy aryl azides (including 2-(Azidomethyl)-5-chloro-1,3-benzoxazole) in Co(II) porphyrin catalyzed nitrene transfer reactions. From these substrates, they synthesized phenoxyzinones, benzoxazines, and azobenzenes. These reactions have implications in the design of functional molecules and materials .

Biological Activity

While research on this specific compound is limited, its structural features suggest potential biological activity. Further investigations could explore its effects on cellular processes, enzyme inhibition, or antimicrobial properties. The chlorine substitution and azide functionality may contribute to its bioactivity .

Photophysical Properties

Studying the photophysical properties of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole can reveal insights into its behavior under light exposure. Researchers can investigate its fluorescence, phosphorescence, and photochemical reactivity. Such studies are relevant for applications in optoelectronics and sensing .

Drug Design and Medicinal Chemistry

Given the benzoxazole scaffold, this compound could serve as a starting point for designing new drugs. Medicinal chemists might explore modifications around the benzoxazole core to enhance bioavailability, selectivity, and pharmacokinetics. Computational modeling and structure-activity relationship studies can guide drug development efforts .

Safety and Hazards

Azides are known to be potentially explosive and should be handled with care . They can react with heavy metals to form azide salts, which are shock-sensitive and can explode when heated or struck . Safety data sheets should always be consulted when handling azide-containing compounds .

Future Directions

The use of azides in organic synthesis and bioorthogonal chemistry is a topic of ongoing research . Future studies may explore new synthetic methods, applications, and safety measures for handling azide-containing compounds .

properties

IUPAC Name

2-(azidomethyl)-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHDPVIGRGSRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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